molecular formula C16H18ClNO2 B12076509 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride CAS No. 856255-80-6

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

Katalognummer: B12076509
CAS-Nummer: 856255-80-6
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: SLLVBWFLNCBMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a benzaldehyde group linked to a pyridine ring through an ethoxy bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde typically involves the reaction of 5-ethyl-2-pyridinemethanol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzoic acid
  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl alcohol
  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylamine

Uniqueness

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

856255-80-6

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H

InChI-Schlüssel

SLLVBWFLNCBMHT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.